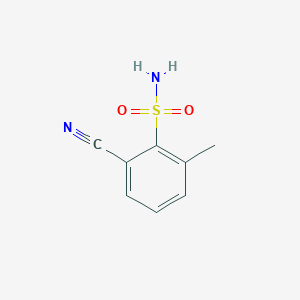

2-Cyano-6-methylbenzenesulfonamide

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H8N2O2S |

|---|---|

Molecular Weight |

196.23 g/mol |

IUPAC Name |

2-cyano-6-methylbenzenesulfonamide |

InChI |

InChI=1S/C8H8N2O2S/c1-6-3-2-4-7(5-9)8(6)13(10,11)12/h2-4H,1H3,(H2,10,11,12) |

InChI Key |

GQNMRNIMHAQYFQ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=CC=C1)C#N)S(=O)(=O)N |

Origin of Product |

United States |

Nomenclature, Structural Representation, and Conformational Analysis of 2 Cyano 6 Methylbenzenesulfonamide

Systematic IUPAC Nomenclature Principles Applied to 2-Cyano-6-methylbenzenesulfonamide

The systematic naming of this compound follows the principles established by the International Union of Pure and Applied Chemistry (IUPAC). According to IUPAC guidelines, the nomenclature for a substituted benzene (B151609) derivative is determined by identifying the principal functional group, which then forms the base name of the compound.

In this molecule, the sulfonamide (-SO₂NH₂) group takes precedence over the cyano (-CN) and methyl (-CH₃) groups. Therefore, the parent name is benzenesulfonamide (B165840). The substituents are then named and their positions on the benzene ring are indicated by numerical locants. Numbering of the ring begins at the carbon atom attached to the principal functional group, in this case, the sulfonamide group, which is assigned position 1. The numbering then proceeds around the ring in the direction that gives the other substituents the lowest possible locants.

Following this rule, the cyano group is at position 2 and the methyl group is at position 6. The substituents are then listed alphabetically. Consequently, the systematic IUPAC name for the compound is This compound .

| Component | IUPAC Rule Application |

| Parent Hydride | Benzene |

| Principal Functional Group | Sulfonamide (-SO₂NH₂) |

| Parent Compound Name | Benzenesulfonamide |

| Substituents | Cyano (-CN), Methyl (-CH₃) |

| Numbering | C1: -SO₂NH₂, C2: -CN, C6: -CH₃ |

| Final IUPAC Name | This compound |

Computational and Experimental Approaches to Conformational Analysis of this compound

The conformational landscape of this compound is primarily defined by the rotation around the C-S bond connecting the benzene ring to the sulfonamide group. The presence of two ortho substituents, the cyano and methyl groups, introduces significant steric hindrance, which is expected to create a substantial energy barrier to this rotation.

Computational Approaches: Density Functional Theory (DFT) and other quantum mechanical methods are powerful tools for predicting the stable conformers of a molecule and the energy barriers between them. For molecules with similar substitution patterns, these calculations can reveal the most likely rotational isomers (rotamers) and provide insights into their relative stabilities. In the case of this compound, computational studies would likely focus on mapping the potential energy surface as a function of the dihedral angle between the plane of the benzene ring and the S-N bond of the sulfonamide group. It is anticipated that the most stable conformations would involve the N-S bond being oriented away from the bulky ortho substituents to minimize steric clash.

Experimental Approaches: While specific experimental data for this compound is not readily available in published literature, techniques such as X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary methods for determining molecular conformation.

X-ray Crystallography: If a suitable single crystal of the compound could be grown, X-ray diffraction analysis would provide precise bond lengths, bond angles, and the solid-state conformation of the molecule. This would definitively show the preferred orientation of the sulfonamide group relative to the substituted benzene ring in the crystalline form.

NMR Spectroscopy: In solution, dynamic NMR spectroscopy could be used to study the rotational barrier around the C-S bond. By observing changes in the NMR spectrum at different temperatures, it might be possible to determine the rate of interconversion between different conformers and thus calculate the activation energy for rotation.

Stereochemical Considerations and Planar Chirality

The substitution pattern of this compound raises the possibility of a specific type of stereoisomerism known as atropisomerism, which can lead to planar chirality. Atropisomers are stereoisomers that result from hindered rotation around a single bond, where the energy barrier to rotation is high enough to allow for the isolation of individual conformers.

For this compound, the three different substituents at positions 1, 2, and 6 on the benzene ring mean that the molecule lacks a plane of symmetry. If the steric hindrance caused by the ortho cyano and methyl groups is sufficient to prevent free rotation around the C-S bond at room temperature, the molecule would be chiral. This type of chirality, arising from the non-planar arrangement of atoms due to restricted rotation, is termed planar chirality. youtube.com The benzene ring itself can be considered the chiral plane.

The existence of stable atropisomers would mean that this compound could exist as a pair of enantiomers, which are non-superimposable mirror images of each other. The experimental verification of this would require attempts to resolve the enantiomers and measure their optical activity. Without specific experimental studies on this compound, the existence of stable atropisomers remains a theoretical possibility based on the principles of stereochemistry in similarly substituted aromatic systems. nih.govresearchgate.net

Synthetic Methodologies for 2 Cyano 6 Methylbenzenesulfonamide

Retrosynthetic Analysis of 2-Cyano-6-methylbenzenesulfonamide

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. ias.ac.in For this compound, the primary disconnections involve the carbon-sulfur bond of the sulfonamide and the carbon-carbon bond of the cyano group, or the functional group interconversion of an amino group.

Two plausible retrosynthetic pathways are:

Pathway A: Disconnection of the Sulfonamide Bond. This approach disconnects the sulfonamide group first, leading to a sulfonyl chloride precursor (2-cyano-6-methylbenzenesulfonyl chloride) and ammonia (B1221849). The sulfonyl chloride can be further disconnected via chlorosulfonation of a suitable precursor like 2-methylbenzonitrile.

Pathway B: Functional Group Interconversion and Diazotization. This pathway involves the retrosynthetic conversion of the cyano group to an amino group, leading to 2-amino-6-methylbenzenesulfonamide. This intermediate can then be traced back to a diazonium salt, which is a versatile intermediate in aromatic chemistry. wikipedia.orglscollege.ac.inbyjus.comorganic-chemistry.orgnih.gov The amino group itself can be introduced via reduction of a nitro group.

These retrosynthetic strategies form the basis for the classical and established synthetic routes discussed in the following section.

Classical and Established Synthetic Routes to this compound

Based on the retrosynthetic analysis, several established routes can be proposed for the synthesis of this compound.

Strategies for Sulfonamide Moiety Formation

The formation of the sulfonamide group is a key step and can be achieved through several methods. The most common method involves the reaction of a sulfonyl chloride with an amine. ncert.nic.inyoutube.com

From a Sulfonyl Chloride: The primary route to a sulfonamide is the reaction of a sulfonyl chloride with ammonia or an amine. ncert.nic.in In the synthesis of this compound, the precursor 2-cyano-6-methylbenzenesulfonyl chloride would be reacted with ammonia. This reaction is typically carried out in a suitable solvent and may require a base to neutralize the hydrochloric acid byproduct.

Palladium-Catalyzed Chlorosulfonylation: A milder, more modern approach involves the palladium-catalyzed chlorosulfonylation of arylboronic acids. nih.gov This method offers good functional group tolerance. An arylboronic acid precursor could be synthesized and then subjected to chlorosulfonylation followed by amination. nih.gov

| Precursor | Reagents | Product | Reference |

| 2-Cyano-6-methylbenzenesulfonyl chloride | Ammonia | This compound | ncert.nic.in |

| Arylboronic acid | SO2Cl2, Pd catalyst, then Amine | Arylsulfonamide | nih.gov |

Introduction and Manipulation of the Cyano Group

The cyano group can be introduced at various stages of the synthesis.

Sandmeyer Reaction: A classic method for introducing a cyano group onto an aromatic ring is the Sandmeyer reaction. wikipedia.orglscollege.ac.inbyjus.comorganic-chemistry.orgnih.gov This involves the diazotization of a primary aromatic amine, such as 2-amino-6-methylbenzenesulfonamide, followed by treatment with a copper(I) cyanide salt. wikipedia.orglscollege.ac.inbyjus.comorganic-chemistry.orgnih.gov

Nucleophilic Aromatic Substitution: In some cases, a nitro group can be displaced by a cyanide ion, particularly if the nitro group is activated by other electron-withdrawing groups on the ring. acs.org

| Starting Material | Reagents | Product | Reference |

| 2-Amino-6-methylbenzenesulfonamide | 1. NaNO2, HCl; 2. CuCN | This compound | wikipedia.orglscollege.ac.inbyjus.comorganic-chemistry.orgnih.gov |

| Activated Nitro-substituted Benzene (B151609) | Cyanide source (e.g., NaCN, KCN) | Cyano-substituted Benzene | acs.org |

Regioselective Methyl Group Incorporation on the Benzene Ring

The position of the methyl group is crucial and must be controlled throughout the synthesis. The most practical approach is to start with a commercially available precursor that already has the methyl group in the desired position. For instance, starting with 2-methylaniline or 2-nitrotoluene (B74249) would ensure the correct regiochemistry from the outset. Subsequent reactions would then be chosen to introduce the cyano and sulfonamide groups at the correct positions relative to the methyl group.

Purification and Isolation Techniques for Synthetic Intermediates and Final Product

Purification of the intermediates and the final product is essential to obtain a compound of high purity.

Recrystallization: This is a common technique for purifying solid organic compounds. libretexts.orgyoutube.com The choice of solvent is critical and is determined by the solubility of the compound at different temperatures. For sulfonamides, various solvents and solvent mixtures can be employed. libretexts.org

Chromatography: Column chromatography is a versatile method for separating mixtures of compounds. rsc.org For aromatic sulfonamides and nitriles, silica (B1680970) gel is a common stationary phase, and the mobile phase is selected based on the polarity of the compounds to be separated. rsc.orgresearchgate.netresearchgate.netmdpi.com Thin-layer chromatography (TLC) is often used to monitor the progress of a reaction and to determine the appropriate solvent system for column chromatography. researchgate.net

| Technique | Description | Application | References |

| Recrystallization | Purification of a solid compound by dissolving it in a hot solvent and allowing it to crystallize as the solution cools. | Purification of solid intermediates and the final product. | libretexts.orgyoutube.com |

| Column Chromatography | Separation of a mixture of compounds by passing it through a column containing a stationary phase. | Isolation and purification of intermediates and the final product from reaction mixtures. | rsc.orgresearchgate.netresearchgate.netmdpi.com |

| Thin-Layer Chromatography (TLC) | A rapid and simple technique for separating small amounts of a mixture. | Monitoring reaction progress and optimizing solvent systems for column chromatography. | researchgate.net |

Modern and Sustainable Synthetic Approaches for this compound

Recent advances in synthetic chemistry offer more sustainable and efficient methods for preparing compounds like this compound.

Flow Chemistry: Flow synthesis offers several advantages over traditional batch processing, including improved safety, scalability, and efficiency. acs.orgnih.govacs.org The synthesis of sulfonamides has been successfully demonstrated in flow reactors, which can lead to higher yields and purity. acs.orgnih.govacs.org

Catalytic Methods: Modern catalytic systems are continuously being developed to improve the efficiency and environmental impact of chemical reactions.

Palladium-catalyzed amination of aryl chlorides and sulfamates provides a powerful tool for forming the C-N bond in the sulfonamide moiety under milder conditions than traditional methods. acs.orgrsc.orgacs.orgnih.gov

Electrochemical synthesis represents a green alternative for the preparation of sulfonamides, often proceeding at room temperature without the need for harsh reagents. kit.eduresearchgate.net

Biocatalysis: The use of enzymes as catalysts in organic synthesis is a rapidly growing field. Biocatalytic methods for the formation of sulfonamides are being explored and could offer highly selective and environmentally friendly routes to the target molecule. nih.gov

These modern approaches have the potential to make the synthesis of this compound more efficient, safer, and more environmentally friendly.

Green Chemistry Principles in Synthesis Design

The integration of green chemistry principles is paramount in the modern synthesis of this compound to minimize environmental impact and enhance safety. The primary approach involves the selection of less hazardous reagents and solvents. For instance, the traditional synthesis often involves chlorosulfonic acid, a highly corrosive and hazardous reagent. Greener alternatives focus on direct C-H sulfonation or the use of solid acid catalysts that are more benign and recyclable.

Another key aspect is atom economy, which seeks to maximize the incorporation of all materials used in the process into the final product. The development of catalytic routes, as opposed to stoichiometric ones, is a significant step in this direction. Furthermore, the use of water as a solvent, where feasible, is being explored to replace volatile organic compounds (VOCs). Research into the use of aqueous ammonia for the amination of the corresponding sulfonyl chloride is an example of this trend.

Catalytic Methodologies for Enhanced Reaction Efficiency

Catalysis plays a pivotal role in improving the efficiency and selectivity of the synthesis of this compound. The key steps in its synthesis, namely the formation of the sulfonyl chloride and its subsequent amination, can be significantly enhanced through catalytic methods.

The synthesis of the precursor, 2-cyano-6-methylbenzenesulfonyl chloride, can be achieved through the sulfonylation of 2-cyano-6-methylbenzene. While traditional methods may use stoichiometric amounts of strong acids, catalytic approaches are being investigated. These include the use of solid acid catalysts or metal-based catalysts that can facilitate the reaction under milder conditions.

For the subsequent amination step, transition metal catalysis, particularly with palladium and copper, has shown promise in the synthesis of sulfonamides from sulfonyl chlorides and amines. These catalytic systems can operate under milder conditions and with a broader substrate scope compared to traditional methods. The use of ligands to modulate the reactivity and selectivity of the metal catalyst is a key area of research.

Table 1: Comparison of Catalytic Systems for Sulfonamide Synthesis

| Catalyst System | Reactants | Conditions | Advantages |

| Palladium-based | Aryl/Alkyl Halides, Amines, SO₂ source | Mild temperature and pressure | High functional group tolerance |

| Copper-based | Sulfonyl Chlorides, Amines | Often requires elevated temperatures | Cost-effective, good for specific substrates |

| Calcium-based | Sulfonyl Fluorides, Amines | Mild conditions | Utilizes earth-abundant metal |

Flow Chemistry and Continuous Synthesis of this compound

Flow chemistry, or continuous manufacturing, offers significant advantages for the synthesis of this compound, including improved safety, better heat and mass transfer, and enhanced reproducibility. symeres.com The reaction is performed in a continuous stream through a reactor, allowing for precise control over reaction parameters such as temperature, pressure, and residence time. symeres.com

This technology is particularly beneficial for reactions that are highly exothermic or involve hazardous reagents, which are common in sulfonyl chloride formation and amination. nih.gov By minimizing the reaction volume at any given time, the risks associated with potential runaway reactions are significantly reduced. Furthermore, the enhanced control over reaction conditions can lead to higher yields and purity of the final product. The integration of in-line purification and analysis techniques can further streamline the manufacturing process, making it more efficient and cost-effective. While specific applications to this compound are still emerging, the principles of flow chemistry are being widely adopted for the synthesis of related pharmaceutical intermediates. symeres.com

Microwave-Assisted and Photochemical Synthesis Techniques

The use of alternative energy sources like microwave irradiation and light is gaining traction in the synthesis of organic compounds, including sulfonamides. Microwave-assisted synthesis can dramatically reduce reaction times, often from hours to minutes, and can lead to improved yields and cleaner reaction profiles. mdpi.com The direct interaction of microwaves with the polar molecules in the reaction mixture leads to rapid and uniform heating, which can accelerate reaction rates. Studies on the microwave-assisted synthesis of various sulfonamide derivatives have demonstrated its potential for the efficient preparation of these compounds. mdpi.com

Photochemical methods, utilizing light to initiate chemical reactions, represent another frontier. Photoredox catalysis, for example, can enable the formation of C-S and S-N bonds under very mild conditions, often at room temperature. acs.org These methods can offer unique reactivity and selectivity that are not achievable through traditional thermal methods. The application of photocatalysis to the direct C-H amination of arenes is a promising area of research that could be applied to the synthesis of this compound. acs.org

Optimization of Synthetic Yields and Process Efficiency for this compound

A key starting point is the optimization of the synthesis of the precursor, 2-cyano-6-methylbenzene-1-sulfonyl chloride. This includes screening different sulfonating agents, catalysts, solvents, and reaction temperatures to maximize the yield and purity of the sulfonyl chloride. The choice of starting material, for example, starting from 2-bromo-3-methylbenzonitrile (B1283678) and performing a sulfonation reaction, is also a critical parameter to consider.

For the subsequent amination step, optimization involves the careful selection of the amine source (e.g., ammonia, ammonium (B1175870) salts), the base, the solvent, and the catalyst system. Design of Experiments (DoE) is a powerful statistical tool that can be employed to systematically investigate the effects of multiple variables on the reaction outcome and identify the optimal conditions.

Process analytical technology (PAT) can be implemented to monitor the reaction in real-time, providing valuable data for process control and optimization. This can include techniques like in-situ IR or NMR spectroscopy to track the consumption of reactants and the formation of products. The development of efficient work-up and purification procedures is also crucial to maximize the isolated yield and ensure the final product meets the required quality specifications.

Table 2: Key Parameters for Optimization of this compound Synthesis

| Parameter | Factors to Consider | Desired Outcome |

| Starting Material | Purity, cost, availability of 2-cyano-6-methylbenzene or a suitable precursor | High-quality, cost-effective starting point |

| Sulfonylation Step | Sulfonating agent, catalyst, temperature, reaction time | High conversion to 2-cyano-6-methylbenzenesulfonyl chloride, minimal byproducts |

| Amination Step | Amine source, catalyst, base, solvent, temperature | High yield of this compound, easy purification |

| Work-up & Purification | Extraction, crystallization, chromatography | High purity of the final product, minimal product loss |

Reactivity and Reaction Mechanisms of 2 Cyano 6 Methylbenzenesulfonamide

Reactivity Profile of the Sulfonamide Moiety in 2-Cyano-6-methylbenzenesulfonamide

The sulfonamide group is a versatile functional group known for its acidic proton on the nitrogen atom and its ability to act as a directing group in aromatic substitutions. In this compound, the presence of ortho-substituents is expected to modulate these properties.

The nitrogen atom of the sulfonamide in this compound can undergo functionalization through alkylation, acylation, and arylation reactions. These transformations typically proceed via the deprotonation of the sulfonamide nitrogen to form a more nucleophilic sulfonamidate anion.

N-Alkylation: The alkylation of sulfonamides is a common transformation, often achieved by treating the sulfonamide with an alkyl halide in the presence of a base. For sterically hindered sulfonamides, such as this compound, reaction conditions may require stronger bases or more reactive alkylating agents to overcome the steric hindrance around the nitrogen atom. nih.govorganic-chemistry.org For instance, the use of lithium hydride (LiH) in a polar aprotic solvent like N,N-dimethylformamide (DMF) has been effective for the alkylation of hindered sulfonamides. nih.gov A variety of alkylating agents, including simple alkyl halides and more complex benzylic and propargylic halides, can be employed. nih.gov

| Reactant | Reagent | Product | Notes |

| This compound | Alkyl Halide, Base (e.g., LiH) | N-Alkyl-2-cyano-6-methylbenzenesulfonamide | Steric hindrance may necessitate stronger bases or more reactive alkylating agents. |

N-Acylation: The acylation of the sulfonamide nitrogen in this compound can be accomplished using various acylating agents such as acid chlorides, anhydrides, or activated esters. The reaction is typically carried out in the presence of a base to facilitate the formation of the nucleophilic sulfonamidate. The steric hindrance from the ortho-methyl group might influence the efficiency of this reaction, potentially requiring more reactive acylating agents or catalysts.

N-Arylation: The arylation of sulfonamides can be achieved through cross-coupling reactions, often catalyzed by transition metals like copper or palladium. These reactions would introduce an aryl group onto the sulfonamide nitrogen. The steric environment around the nitrogen in this compound could present challenges, possibly requiring specific ligand systems to facilitate the coupling.

The sulfonamide group is a known directed metalation group (DMG), capable of directing lithiation to the ortho position of the aromatic ring. uwindsor.caorganic-chemistry.orgwikipedia.org In the case of this compound, the presence of the methyl group at one ortho position means that metalation would be directed to the other ortho position (C6). However, the cyano group at the other ortho position will also influence the regioselectivity of metalation. The interplay between the directing effects of the sulfonamide and the electronic nature of the cyano and methyl groups would determine the ultimate site of deprotonation. Once formed, the resulting aryllithium species can react with a variety of electrophiles, allowing for further functionalization of the aromatic ring. It is important to note that with some directing groups, rearrangement reactions, such as the anionic-Fries rearrangement, can occur. uwindsor.ca

The sulfonamide group can participate in hydrogen bonding, acting as both a hydrogen bond donor (N-H) and acceptor (S=O). mdpi.comnih.govmdpi.comnih.gov In this compound, intramolecular hydrogen bonding could potentially occur between the sulfonamide N-H and the nitrogen of the ortho-cyano group, forming a six-membered ring. Such an interaction could influence the conformation of the molecule and the acidity of the sulfonamide proton. A computational study on ortho-substituted benzenesulfonic acids has shown that intramolecular hydrogen bonds have a significant effect on the gas-phase acidity. mdpi.com When the sulfonic acid group acts as a hydrogen bond donor, the deprotonation energy increases. Conversely, when it acts as an acceptor, the acidity is enhanced due to the stabilization of the resulting anion. mdpi.com By analogy, if the sulfonamide N-H in this compound is involved in an intramolecular hydrogen bond with the cyano group, its acidity might be affected.

Transformations Involving the Cyano Group in this compound

The cyano group is a versatile functional group that can undergo a variety of transformations, providing access to other important functionalities.

The cyano group in this compound can be reduced to either a primary amine or an aldehyde, depending on the reducing agent and reaction conditions.

Reduction to Amines: The complete reduction of the nitrile to a primary amine (-(CH₂)NH₂) can be achieved using strong reducing agents like lithium aluminum hydride (LiAlH₄). This reaction would yield (2-(aminomethyl)-6-methylphenyl)sulfonamide.

Reduction to Aldehydes: The partial reduction of the nitrile to an aldehyde (-CHO) can be accomplished using reducing agents such as diisobutylaluminium hydride (DIBAL-H). This reaction would afford 2-formyl-6-methylbenzenesulfonamide. The steric hindrance from the ortho-methyl group in this compound is not expected to significantly impede these reductions.

| Reactant | Reagent | Product |

| This compound | LiAlH₄ | (2-(Aminomethyl)-6-methylphenyl)sulfonamide |

| This compound | DIBAL-H | 2-Formyl-6-methylbenzenesulfonamide |

The cyano group can be hydrolyzed under acidic or basic conditions to first form an amide and then a carboxylic acid.

Hydrolysis to Amides: Careful, partial hydrolysis of the nitrile can yield the corresponding amide, 2-(aminocarbonyl)-6-methylbenzenesulfonamide.

Hydrolysis to Carboxylic Acids: More vigorous hydrolysis, typically by heating with a strong acid or base, will lead to the formation of the carboxylic acid, 2-carboxy-6-methylbenzenesulfonamide. The steric hindrance provided by the ortho-methyl group in this compound might make the hydrolysis more challenging compared to unhindered benzonitriles, potentially requiring harsher reaction conditions. rsc.org Studies on sterically hindered nitriles have shown that the conditions for hydration of a nitrile to an amide can also promote the reverse dehydration of the amide back to the nitrile. rsc.org

Nucleophilic Addition Reactions to the Nitrile Functionality

The nitrile (cyano) group in this compound is characterized by a strongly polarized carbon-nitrogen triple bond, rendering the carbon atom electrophilic. This polarity makes it susceptible to attack by a variety of nucleophiles, leading to the formation of an intermediate imine anion. This reactivity is analogous to the nucleophilic addition to a carbonyl group quimicaorganica.org.

Common nucleophilic addition reactions applicable to the nitrile group include hydrolysis, reduction, and the addition of organometallic reagents.

Hydrolysis: In the presence of aqueous acid or base, the nitrile group can be hydrolyzed. The reaction typically proceeds through an amide intermediate, which, under the same conditions, can be further hydrolyzed to a carboxylic acid.

Reduction: Strong reducing agents, such as lithium aluminum hydride (LiAlH₄), can reduce the nitrile to a primary amine (2-(aminomethyl)-6-methylbenzenesulfonamide). The reaction involves successive nucleophilic additions of hydride ions.

Addition of Organometallic Reagents: Grignard reagents (R-MgX) or organolithium reagents (R-Li) can add to the nitrile carbon to form an intermediate imine anion. Subsequent hydrolysis of this intermediate yields a ketone.

The table below summarizes the expected products from these nucleophilic additions.

| Nucleophile/Reagent | Reaction Type | Intermediate | Final Product |

| H₂O / H⁺ or OH⁻ | Hydrolysis | Amide | 2-Carboxy-6-methylbenzenesulfonamide |

| LiAlH₄, then H₂O | Reduction | Imine anion | 2-(Aminomethyl)-6-methylbenzenesulfonamide |

| CH₃MgBr, then H₃O⁺ | Grignard Reaction | Imine anion | 2-Acetyl-6-methylbenzenesulfonamide |

Cycloaddition Reactions and Heterocycle Formation

The nitrile group is a valuable synthon in the synthesis of heterocyclic compounds due to its ability to react with both nucleophiles and electrophiles quimicaorganica.org. It can participate in various cycloaddition reactions, where it acts as a 2π component, or be involved in intramolecular cyclizations to form fused ring systems.

Intermolecular Cycloadditions: The C≡N triple bond can undergo cycloaddition reactions. For instance, in a [3+2] cycloaddition with an azide (B81097) (like sodium azide), it would form a tetrazole ring. Photochemical [2+2] cycloadditions with alkenes are also a possibility, leading to the formation of four-membered azetine rings, although this is less common for nitriles compared to carbonyls libretexts.orgyoutube.comlibretexts.orgyoutube.com.

Intramolecular Cyclizations: The presence of the sulfonamide group in close proximity to the nitrile group opens up possibilities for intramolecular reactions to form fused heterocyclic systems. For example, under specific conditions, the nitrogen of the sulfonamide could potentially act as a nucleophile, attacking the nitrile carbon to form a fused thiazine (B8601807) or related heterocyclic structure. The synthesis of various nitrogen- and sulfur-containing heterocycles often relies on the strategic cyclization of precursors containing cyano and sulfonamide moieties researchgate.netnih.gov. For instance, cyanoacetanilide derivatives containing a sulfonamide moiety are known to react with various reagents to furnish complex heterocyclic systems like pyridones and chromenopyridines researchgate.net.

Reactivity of the Aromatic Ring and Methyl Group in this compound

Electrophilic and Nucleophilic Aromatic Substitution Reactions

Electrophilic Aromatic Substitution (EAS): The reactivity of the benzene (B151609) ring towards electrophiles is governed by the combined electronic effects of the three substituents: the methyl group (-CH₃), the cyano group (-CN), and the sulfonamide group (-SO₂NH₂).

-CH₃ (Methyl): An activating, ortho, para-directing group due to hyperconjugation and weak inductive electron donation.

-CN (Cyano): A deactivating, meta-directing group due to strong inductive and resonance electron withdrawal uomustansiriyah.edu.iq.

-SO₂NH₂ (Sulfonamide): A deactivating, meta-directing group due to its strong electron-withdrawing inductive effect libretexts.org.

In this compound, the ring is significantly deactivated towards electrophilic attack due to the two powerful electron-withdrawing groups (-CN and -SO₂NH₂). The activating methyl group is insufficient to overcome this deactivation. Any forced electrophilic substitution would be directed by the interplay of these groups. The two deactivating groups direct incoming electrophiles to the positions meta to themselves (C4 and C5), while the activating methyl group directs to its ortho (no position available) and para position (C4). Therefore, the C4 position is the most likely site for electrophilic attack, as it is para to the activating methyl group and meta to the deactivating cyano group. The C5 position is meta to both the sulfonamide and methyl groups. Steric hindrance from the adjacent bulky sulfonamide group would also disfavor substitution at the C3 position libretexts.orgyoutube.com.

Nucleophilic Aromatic Substitution (SNAr): Aromatic rings typically resist nucleophilic attack, but this reactivity is enhanced by the presence of strong electron-withdrawing groups wikipedia.orgchemistrysteps.com. The cyano and sulfonamide groups strongly activate the ring for SNAr masterorganicchemistry.comlibretexts.org. If a good leaving group (e.g., a halide) were present on the ring, particularly at a position ortho or para to one of the activating groups, a nucleophilic aromatic substitution could occur uomustansiriyah.edu.iqlibretexts.org. For example, if the compound were 2-Cyano-4-fluoro-6-methylbenzenesulfonamide, a nucleophile (e.g., an alkoxide or amine) would readily displace the fluoride (B91410) ion. The reaction proceeds via a two-step addition-elimination mechanism, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex wikipedia.orgmasterorganicchemistry.com. The negative charge in this intermediate is delocalized and stabilized by the electron-withdrawing cyano and sulfonamide groups uomustansiriyah.edu.iqmasterorganicchemistry.com.

Side-Chain Functionalization and Derivatization of the Methyl Group

The methyl group attached to the aromatic ring is a site for various functionalization reactions, primarily involving free-radical pathways or oxidation.

Oxidation: The benzylic methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid. This would yield 2-cyano-6-sulfamoylbenzoic acid.

Halogenation: Under free-radical conditions (e.g., using N-bromosuccinimide (NBS) with a radical initiator), the methyl group can be halogenated to give a benzylic halide (e.g., 2-(bromomethyl)-6-cyanobenzenesulfonamide). This product is a versatile intermediate for further nucleophilic substitutions at the benzylic carbon.

The table below outlines potential derivatization reactions of the methyl group.

| Reagent(s) | Reaction Type | Product |

| KMnO₄, heat | Oxidation | 2-Cyano-6-sulfamoylbenzoic acid |

| N-Bromosuccinimide (NBS), AIBN | Free-Radical Halogenation | 2-(Bromomethyl)-6-cyanobenzenesulfonamide |

| NaCN (following halogenation) | Nucleophilic Substitution | 2-(Cyanomethyl)-6-cyanobenzenesulfonamide |

Elucidation of Reaction Mechanisms involving this compound

Kinetic Studies and Reaction Rate Determination

While specific kinetic data for reactions involving this compound are not widely published, the principles of reaction kinetics can be applied to understand its mechanistic pathways. Kinetic studies are crucial for distinguishing between proposed mechanisms, such as concerted versus stepwise pathways in cycloadditions or the nature of intermediates in substitution reactions.

For a potential SNAr reaction on a halogenated derivative of this compound, the reaction rate would be determined by measuring the disappearance of the reactant or the appearance of the product over time, often using spectroscopic methods (UV-Vis or NMR). The rate law is typically second-order, being first-order in both the aromatic substrate and the nucleophile nih.gov.

Rate = k[Aryl Halide][Nucleophile]

Kinetic experiments could investigate several factors:

Substituent Effects: The rate would be significantly slower compared to a substrate like 2,4-dinitrochlorobenzene, but the presence of both the cyano and sulfonamide groups would make it much faster than an unactivated aryl halide.

Solvent Effects: The rate of SNAr reactions is highly dependent on the solvent. Polar aprotic solvents (like DMSO or DMF) are known to accelerate these reactions by solvating the cation of the nucleophilic salt without strongly solvating the anion, thus increasing its nucleophilicity nih.gov.

Leaving Group Effects: For SNAr reactions, the rate-determining step is the initial nucleophilic attack, not the departure of the leaving group. Consequently, the reaction rate often increases with the electronegativity of the leaving group (F > Cl > Br > I), which is the reverse of the trend seen in Sₙ1 and Sₙ2 reactions chemistrysteps.com.

Identification of Reaction Intermediates and Transition States

Currently, there is no specific information available in peer-reviewed literature or computational databases that details the experimentally observed or theoretically calculated reaction intermediates and transition states for reactions involving this compound.

General mechanistic pathways for reactions common to aromatic sulfonamides, such as electrophilic aromatic substitution or reactions at the sulfonamide group, can be hypothesized. However, without specific studies on this compound, any discussion of its intermediates and transition states would be purely speculative. Factors such as the electronic and steric influence of the ortho-cyano and meta-methyl groups would significantly impact the energy landscape of any reaction, making direct analogies to simpler benzenesulfonamides unreliable.

Future computational studies, such as those employing Density Functional Theory (DFT), would be necessary to model the reaction pathways of this compound and to characterize the geometries and energies of its intermediates and transition states. Similarly, experimental techniques like transient absorption spectroscopy or advanced mass spectrometry methods could potentially identify and characterize short-lived intermediates in its reactions. Until such research is conducted and published, this area remains an open question in the chemical sciences.

Spectroscopic and Diffraction Methodologies for Structural Elucidation of 2 Cyano 6 Methylbenzenesulfonamide

Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

One-dimensional NMR experiments, including ¹H, ¹³C, and ¹⁵N NMR, are fundamental for identifying the different types of atoms present in 2-Cyano-6-methylbenzenesulfonamide and their electronic environments.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of distinct proton environments and their neighboring protons. For this compound, the aromatic protons on the benzene (B151609) ring are expected to resonate in the downfield region (typically 7.0-8.5 ppm) due to the deshielding effects of the ring current and the electron-withdrawing sulfonyl and cyano groups. libretexts.org The methyl group protons would appear significantly upfield, likely as a singlet around 2.0-2.5 ppm. The two protons of the primary sulfonamide (-SO₂NH₂) would appear as a single, often broad, resonance whose chemical shift is variable and dependent on solvent and concentration.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms. huji.ac.illibretexts.org Due to the low natural abundance of the ¹³C isotope (1.1%), carbon-carbon coupling is typically not observed, leading to a spectrum of singlets for each unique carbon under proton-decoupled conditions. huji.ac.ilcompoundchem.com The aromatic carbons will have shifts in the approximate range of 120-150 ppm. oregonstate.edu The carbon of the cyano group (-C≡N) is expected in the 115-125 ppm range, while the methyl carbon (-CH₃) would be found in the upfield aliphatic region (around 15-25 ppm). compoundchem.comlibretexts.org Carbons directly attached to the electron-withdrawing sulfonamide and cyano groups will be shifted further downfield. libretexts.org

¹⁵N NMR Spectroscopy: With a natural abundance of only 0.37%, ¹⁵N NMR is a less sensitive technique but offers direct insight into the nitrogen environments. researchgate.net For this compound, two distinct signals would be expected. The nitrile nitrogen typically resonates in a range of -140 to -90 ppm relative to nitromethane. nih.govscience-and-fun.de The sulfonamide nitrogen has a chemical shift that can vary but is generally found in a different region, allowing for the unambiguous identification of both nitrogen atoms within the structure. science-and-fun.dersc.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted chemical shifts are estimates based on typical ranges for similar functional groups and substitution patterns. pdx.eduillinois.eduwashington.edu

| Atom Type | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

| Aromatic CH | 7.5 - 8.2 | 125 - 140 |

| Aromatic C-SO₂ | - | 140 - 145 |

| Aromatic C-CN | - | 110 - 115 |

| Aromatic C-CH₃ | - | 138 - 142 |

| -CH₃ | 2.3 - 2.7 | 20 - 25 |

| -SO₂NH₂ | 5.0 - 7.0 (broad) | - |

| -C≡N | - | 117 - 122 |

Two-dimensional (2D) NMR experiments are crucial for assembling the molecular structure by establishing through-bond correlations between nuclei. huji.ac.iliajps.com

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds. libretexts.org For this compound, a COSY spectrum would reveal correlations between adjacent protons on the aromatic ring, confirming their connectivity and substitution pattern. No cross-peaks would be expected for the methyl or sulfonamide protons as they are isolated singlets.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbons to which they are directly attached (one-bond ¹H-¹³C correlation). iajps.com An HSQC spectrum would show a cross-peak connecting the methyl proton signal to the methyl carbon signal and would link each aromatic proton signal to its corresponding aromatic carbon signal.

Table 2: Expected 2D NMR Correlations for this compound

| Experiment | Correlated Nuclei | Information Gained |

| COSY | ¹H ↔ ¹H (2-3 bonds) | Connectivity of aromatic protons. |

| HSQC | ¹H ↔ ¹³C (1 bond) | Direct attachment of methyl and aromatic protons to their respective carbons. |

| HMBC | ¹H ↔ ¹³C (2-3 bonds) | Confirms position of substituents on the aromatic ring (e.g., CH₃ protons to C-CN). |

Mass Spectrometry (MS) Methodologies for Elemental Composition and Fragmentation Pattern Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is indispensable for determining the molecular weight and elemental composition of a compound and for obtaining structural information through fragmentation analysis.

High-resolution mass spectrometry (HRMS) measures the m/z of an ion with very high accuracy, typically to four or five decimal places. mdpi.com This precision allows for the unambiguous determination of a molecule's elemental formula from its exact mass. mdpi.comnih.gov For this compound (C₈H₈N₂O₂S), HRMS would confirm the molecular weight and distinguish it from other compounds that might have the same nominal mass but a different elemental composition.

Table 3: Elemental Composition and Exact Mass of this compound

| Property | Value |

| Molecular Formula | C₈H₈N₂O₂S |

| Monoisotopic Mass | 196.03065 u |

| Nominal Mass | 196 u |

Tandem mass spectrometry (MS/MS) involves multiple stages of mass analysis to probe the structure of a molecule. wikipedia.orgnationalmaglab.org A specific precursor ion (e.g., the molecular ion [M+H]⁺) is selected, subjected to fragmentation through collision-induced dissociation (CID), and the resulting product ions are then analyzed. nationalmaglab.org The fragmentation pattern provides a "fingerprint" that helps to confirm the molecular structure. nih.gov For this compound, characteristic fragmentation pathways for sulfonamides would be expected, such as the cleavage of the C-S or S-N bonds. nih.govresearchgate.net Common losses include SO₂ (64 Da) and the entire SO₂NH₂ group. researchgate.netacs.org The resulting fragment ions can be analyzed to confirm the connectivity of the aromatic ring, methyl, and cyano groups.

Table 4: Plausible MS/MS Fragmentation Pathways for [C₈H₈N₂O₂S + H]⁺

| Precursor Ion (m/z) | Neutral Loss | Fragment Ion (m/z) | Proposed Structure of Fragment |

| 197.038 | SO₂ (64.96 Da) | 132.072 | [C₈H₉N₂]⁺ (Aminated methylbenzonitrile cation) |

| 197.038 | NH₃ (17.03 Da) | 180.005 | [C₈H₅N₁O₂S]⁺ (Ion from loss of ammonia) |

| 197.038 | SO₂NH₂ (79.96 Da) | 117.057 | [C₈H₇N]⁺ (Methylbenzonitrile cation) |

| 117.057 | HCN (27.01 Da) | 90.046 | [C₇H₆]⁺ (Tropylium-like ion) |

Infrared (IR) and Raman Spectroscopy Methodologies for Functional Group Identification

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies. IR and Raman spectroscopy are often complementary, as some vibrational modes may be strong in one technique and weak or silent in the other.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations such as stretching and bending. For this compound, the IR spectrum would show characteristic absorption bands confirming the presence of key functional groups. The N-H stretching vibrations of the primary sulfonamide group are expected as two distinct bands in the 3400-3200 cm⁻¹ region. znaturforsch.com The asymmetric and symmetric stretching vibrations of the S=O bonds in the sulfonamide group would produce strong absorptions around 1350-1310 cm⁻¹ and 1170-1140 cm⁻¹, respectively. znaturforsch.comjst.go.jp The C≡N (nitrile) stretch is a sharp, medium-intensity band typically found in the 2260-2220 cm⁻¹ region. vscht.cz Aromatic C-H stretches appear above 3000 cm⁻¹, while C=C ring stretching bands are observed in the 1600-1450 cm⁻¹ region. vscht.cz

Raman Spectroscopy: Raman spectroscopy is a light scattering technique that provides information on molecular vibrations. A key advantage is that non-polar bonds and symmetric vibrations often give strong Raman signals. The C≡N stretch is typically very strong and sharp in the Raman spectrum, appearing in a similar region as in the IR spectrum (around 2230 cm⁻¹). researchgate.net The aromatic ring vibrations, particularly the ring breathing mode around 1000 cm⁻¹, often produce a strong and characteristic Raman signal. nih.govresearchgate.netnih.gov The symmetric S=O stretch of the sulfonamide group is also expected to be Raman active.

Table 5: Characteristic IR and Raman Vibrational Frequencies for this compound

| Functional Group / Vibration Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Shift (cm⁻¹) | Intensity |

| N-H Stretch (asymmetric & symmetric) | 3390 - 3250 | Weak | Medium-Strong (IR) |

| Aromatic C-H Stretch | 3100 - 3000 | Medium | Medium (IR) |

| Aliphatic C-H Stretch (Methyl) | 2980 - 2870 | Strong | Medium (IR) |

| C≡N Stretch (Nitrile) | 2240 - 2220 | 2240 - 2220 | Medium (IR), Strong (Raman) |

| Aromatic C=C Stretch | 1600 - 1450 | 1600 - 1580 (Strong) | Medium-Strong |

| S=O Asymmetric Stretch | 1345 - 1315 | Weak | Strong (IR) |

| S=O Symmetric Stretch | 1170 - 1145 | Strong | Strong (IR) |

| S-N Stretch | 925 - 900 | Medium | Medium (IR) |

Ultraviolet-Visible (UV-Vis) Spectroscopy Methodologies for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable technique for studying the electronic transitions within a molecule. When a molecule, such as this compound, is exposed to ultraviolet or visible light, its electrons can be excited from a lower energy level to a higher one. The specific wavelengths of light absorbed are characteristic of the molecule's structure, particularly its electronic makeup.

For aromatic compounds like this compound, the electronic transitions are typically of the π → π* type, originating from the delocalized electrons in the benzene ring. The presence of substituents on the ring, in this case, a cyano (-CN) group and a methyl (-CH₃) group, as well as the sulfonamide (-SO₂NH₂) group, can influence the energy of these transitions and, consequently, the absorption maxima (λ_max). The cyano group, being an electron-withdrawing group, and the sulfonamide group can interact with the π-system of the benzene ring, potentially causing a shift in the absorption bands.

A detailed UV-Vis spectral analysis of this compound would involve dissolving the compound in a suitable solvent (one that does not absorb in the same region) and measuring its absorbance across a range of wavelengths, typically from 200 to 400 nm. The resulting spectrum would show one or more absorption bands, with the λ_max of each band corresponding to a specific electronic transition.

However, a comprehensive search of scientific literature and spectral databases did not yield specific experimental UV-Vis spectroscopic data for this compound. While the UV-Vis spectra of related compounds like benzenesulfonamide (B165840) and its derivatives have been studied, providing a general understanding of their absorption characteristics, specific λ_max values and molar absorptivity data for this compound are not publicly available at this time. acs.orgsielc.comacs.org

Interactive Data Table: Expected UV-Vis Absorption Characteristics of Substituted Benzenes

| Chromophore | Typical λ_max (nm) | Type of Transition |

| Benzene | ~254 | π → π |

| Toluene (Methylbenzene) | ~261 | π → π |

| Benzonitrile (Cyanobenzene) | ~271 | π → π |

| Benzenesulfonamide | ~264 | π → π |

Note: This table provides a general reference for the expected absorption ranges of related structural motifs. The actual λ_max for this compound would be influenced by the combined electronic effects of all substituents.

X-ray Diffraction Methodologies for Solid-State Structure Determination

X-ray diffraction is a powerful analytical technique for determining the arrangement of atoms within a crystalline solid. By analyzing the diffraction pattern produced when a beam of X-rays interacts with a crystal, it is possible to deduce the precise three-dimensional structure of the molecule, including bond lengths, bond angles, and intermolecular interactions.

Single-Crystal X-ray Diffraction for Absolute Stereochemistry and Conformation

Single-crystal X-ray diffraction is the definitive method for determining the absolute structure of a crystalline compound. This technique requires a high-quality single crystal of the substance. The crystal is mounted on a diffractometer and rotated in a beam of X-rays. The resulting diffraction pattern is collected and analyzed to build a three-dimensional electron density map of the molecule.

For this compound, a single-crystal X-ray diffraction study would provide unambiguous information about its molecular conformation, including the rotational orientation of the sulfonamide and cyano groups relative to the benzene ring. It would also reveal the details of intermolecular interactions, such as hydrogen bonding involving the sulfonamide group, which are crucial for understanding the crystal packing.

Despite the utility of this technique, a search of crystallographic databases, including the Cambridge Structural Database (CSD), did not reveal any published single-crystal X-ray diffraction data for this compound. While the crystal structures of many other substituted benzenesulfonamides have been determined and analyzed, providing insights into their conformational preferences and hydrogen bonding patterns, specific crystallographic data for the title compound remains unavailable in the current scientific literature. nih.govtandfonline.commdpi.comtandfonline.comresearchgate.net

Powder X-ray Diffraction (PXRD) for Crystalline Phase Analysis

Powder X-ray diffraction (PXRD) is a technique used to characterize the crystalline nature of a bulk sample. Instead of a single crystal, a fine powder of the material is used. The powder consists of a vast number of randomly oriented microcrystals. The resulting diffraction pattern, or diffractogram, is a fingerprint of the crystalline phases present in the sample.

PXRD is particularly useful for identifying different polymorphic forms of a compound, which are different crystalline arrangements of the same molecule. It can also be used for quality control to ensure the phase purity of a synthesized material. A PXRD analysis of this compound would provide information about its crystallinity and could be used to identify it or distinguish it from other crystalline substances.

As with other experimental data for this compound, a search of the scientific literature and diffraction databases did not yield any specific powder X-ray diffraction patterns for this compound.

Interactive Data Table: General Applications of X-ray Diffraction Techniques

| Technique | Sample Type | Information Obtained |

| Single-Crystal X-ray Diffraction | Single Crystal | Precise 3D molecular structure, bond lengths, bond angles, conformation, intermolecular interactions. |

| Powder X-ray Diffraction (PXRD) | Polycrystalline Powder | Crystalline phase identification, polymorphism, phase purity, crystal lattice parameters. |

Other Advanced Spectroscopic Techniques for Comprehensive Structural Characterization

While UV-Vis spectroscopy and X-ray diffraction are primary methods for elucidating electronic structure and solid-state conformation, a comprehensive structural characterization of this compound would typically employ a suite of other advanced spectroscopic techniques. These include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be essential for confirming the molecular structure in solution by providing information about the chemical environment of each hydrogen and carbon atom.

Infrared (IR) and Raman Spectroscopy: These vibrational spectroscopy techniques would identify the characteristic functional groups present in the molecule, such as the C≡N stretch of the cyano group, the S=O stretches of the sulfonamide, and the N-H stretch of the amide.

Mass Spectrometry (MS): This technique would determine the precise molecular weight of the compound and can provide information about its fragmentation pattern, further confirming the structure.

A combined approach using these techniques would be necessary for a full and unambiguous characterization of this compound. However, detailed experimental data from these advanced spectroscopic methods for this specific compound are not currently available in the public domain.

Theoretical and Computational Investigations of this compound

The study of this compound and its derivatives through theoretical and computational methods provides deep insights into their molecular characteristics and potential interactions. These in silico approaches are crucial for understanding the compound's electronic structure, conformational flexibility, and binding behaviors, which in turn can guide the design of new analogues with tailored properties.

Advanced Applications and Derivatization Strategies for 2 Cyano 6 Methylbenzenesulfonamide

Applications in Materials Science and Engineering

Integration into Polymer Synthesis as a Monomer or Cross-linking Agent

There is currently no publicly available research detailing the use of 2-Cyano-6-methylbenzenesulfonamide as a monomer for polymer synthesis or as a cross-linking agent. The reactivity of the sulfonamide and cyano groups could theoretically be exploited for polymerization reactions. For instance, the sulfonamide group could potentially undergo condensation polymerization with suitable co-monomers. However, without experimental data, any discussion of its polymerization behavior, the properties of the resulting polymers, or its effectiveness as a cross-linker remains purely speculative.

Development of Functional Materials (e.g., in sensors, coatings, excluding medical devices)

Similarly, the development of functional materials incorporating this compound has not been reported in the scientific literature. While functional coatings and sensors are active areas of materials science research, there are no studies that specifically utilize this compound. The unique electronic and steric environment created by the ortho-cyano and methyl groups relative to the sulfonamide could potentially lead to interesting material properties, but this has yet to be explored.

Analytical Reagent Development and Probe Chemistry

The potential of this compound in the development of analytical reagents and chemical probes is another area that remains uninvestigated.

Utilization for the Detection and Quantification of Specific Analytes

No studies have been published on the use of this compound for the detection and quantification of specific analytes. The development of an analytical method would require a detailed investigation into its selective reactivity or binding properties with target molecules, which has not been undertaken.

Design of Chromogenic or Fluorescent Probes

The design and synthesis of chromogenic or fluorescent probes based on the this compound scaffold have not been described in the literature. While benzenesulfonamide (B165840) derivatives are sometimes used in the design of fluorescent probes, the specific substitution pattern of the title compound has not been explored for this purpose. The influence of the cyano and methyl groups on the photophysical properties of the molecule, a critical aspect for probe design, is unknown.

Analytical Methodologies for Detection and Quantification of 2 Cyano 6 Methylbenzenesulfonamide

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are powerful tools for the separation of 2-Cyano-6-methylbenzenesulfonamide from complex mixtures, allowing for its precise quantification.

High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of non-volatile compounds like this compound. Method development involves the systematic optimization of various parameters to achieve a desired separation.

The development of a robust HPLC method for this compound would typically begin with the selection of a suitable stationary phase, most commonly a reversed-phase column such as a C18. The mobile phase composition, a mixture of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol, is then optimized to achieve adequate retention and resolution of the analyte from any impurities. nih.gov A gradient elution, where the mobile phase composition is changed over the course of the analysis, may be employed to effectively separate compounds with a wide range of polarities. nih.gov Detection is commonly performed using a UV detector, as the aromatic ring and cyano group in this compound are expected to exhibit significant UV absorbance.

Once developed, the HPLC method must be validated to ensure its reliability, accuracy, and precision for its intended purpose. researchgate.netdrugsformulations.com Method validation is performed according to guidelines established by regulatory bodies such as the International Conference on Harmonisation (ICH). nih.govpharmtech.comwisdomlib.org Key validation parameters include:

Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. drugsformulations.com

Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte within a given range. researchgate.net

Accuracy: The closeness of the test results obtained by the method to the true value. pharmtech.com

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision). researchgate.netpharmtech.com

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. drugsformulations.com

Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. drugsformulations.com

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage. pharmtech.com

Table 1: Typical HPLC Method Parameters for Sulfonamide Analysis

| Parameter | Typical Conditions |

| Column | Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Gradient of Acetonitrile and Water (with formic or trifluoroacetic acid) nih.gov |

| Flow Rate | 1.0 mL/min nih.gov |

| Injection Volume | 10-20 µL nih.gov |

| Column Temperature | 25-40 °C |

| Detector | UV at a wavelength corresponding to the analyte's maximum absorbance |

Gas Chromatography (GC) for Volatile Derivative Analysis

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. However, this compound, like many sulfonamides, has low volatility and is prone to thermal degradation at the high temperatures required for GC analysis. Therefore, a derivatization step is necessary to convert the analyte into a more volatile and thermally stable form. researchgate.net

Derivatization chemically modifies the analyte to improve its chromatographic properties. sigmaaldrich.com For sulfonamides, derivatization typically targets the acidic proton of the sulfonamide group. Common derivatization approaches include methylation or silylation. sigmaaldrich.comnih.gov For instance, N-methylation of sulfonamides can be achieved to produce more volatile derivatives suitable for GC analysis. nih.gov Silylating agents, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), are also commonly used to replace active hydrogens with a trimethylsilyl (B98337) (TMS) group, thereby increasing volatility and thermal stability. sigmaaldrich.com

The derivatized sample is then injected into the GC, where it is separated on a capillary column. The choice of the stationary phase for the GC column depends on the polarity of the derivative. A flame ionization detector (FID) or a mass spectrometer (MS) can be used for detection and quantification.

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique that is invaluable for monitoring the progress of chemical reactions and for the preliminary assessment of compound purity. khanacademy.orgitwreagents.com In the synthesis of this compound, TLC can be used to track the consumption of starting materials and the formation of the product over time. rsc.orgrochester.edumsu.edu

To monitor a reaction, small aliquots of the reaction mixture are spotted onto a TLC plate alongside the starting material. rochester.edu The plate is then developed in a suitable solvent system, which is chosen to achieve good separation between the starting material and the product. The spots are visualized, typically under UV light, and their relative positions (Rf values) and intensities provide a qualitative measure of the reaction's progress. msu.edu The disappearance of the starting material spot and the appearance of a new product spot indicate that the reaction is proceeding.

TLC is also used to assess the purity of the final product. A single spot for the purified compound suggests a high degree of purity, while the presence of multiple spots indicates the presence of impurities. By comparing the Rf value of the product spot to that of a known standard, the identity of the compound can be preliminarily confirmed.

Spectrophotometric and Spectroscopic Analytical Methods

Spectroscopic methods provide alternative and complementary approaches to chromatographic techniques for the analysis of this compound.

UV-Visible (UV-Vis) spectrophotometry is a straightforward and widely used technique for the quantitative analysis of compounds that absorb light in the ultraviolet and visible regions of the electromagnetic spectrum. The presence of an aromatic ring and a cyano group, both of which are chromophores, makes this compound a suitable candidate for UV-Vis analysis. acs.orgyoutube.com

Aromatic compounds typically exhibit characteristic absorption bands in the UV region. For instance, benzene (B151609) shows primary absorption bands around 184 nm and 204 nm, and a secondary, less intense band with fine structure around 255 nm. youtube.com The presence of substituents on the benzene ring, such as the cyano and methyl groups in this compound, will influence the position and intensity of these absorption maxima.

For quantitative analysis, a calibration curve is constructed by measuring the absorbance of a series of standard solutions of known concentrations at the wavelength of maximum absorbance (λmax). The concentration of this compound in an unknown sample can then be determined by measuring its absorbance and interpolating its concentration from the calibration curve, based on the Beer-Lambert law.

Fluorescence spectroscopy is a highly sensitive technique that can be used for the trace analysis of fluorescent compounds. While not all sulfonamides are naturally fluorescent, they can be derivatized with a fluorescent tag to enable their detection by this method. nih.govnih.gov Reagents such as fluorescamine (B152294) react with the primary amino group of sulfonamides to form highly fluorescent derivatives. nih.govnih.gov

This derivatization can be performed either before chromatographic separation (pre-column derivatization) or after (post-column derivatization) when coupled with HPLC. nih.gov The resulting fluorescent derivative can be excited at a specific wavelength, and the emitted fluorescence at a longer wavelength is measured. The intensity of the emitted fluorescence is directly proportional to the concentration of the analyte, allowing for highly sensitive quantification, often at the nanogram per liter level. nih.gov

Research on various sulfonamides has demonstrated the utility of fluorescence spectroscopy for their trace analysis in different matrices. For example, methods have been developed for the determination of sulfonamide residues in honey and environmental samples, achieving low limits of detection. nih.govnih.gov

Table 2: Research Findings on Fluorescence Analysis of Sulfonamides

| Study Focus | Derivatizing Agent | Detection Principle | Key Finding | Reference |

| Analysis of sulfonamides in water and soil | Fluorescamine | Pre-column derivatization followed by HPLC with fluorescence detection | Achieved detection limits in the low ng/L range for water samples. | nih.gov |

| Determination of sulfonamides in honey | Fluorescamine | On-line pre-column derivatization with HPLC-fluorescence detection | Quantitation limits between 4 and 15 ng/g were achieved. | nih.gov |

| Analysis of sulfonamides in feeds | Fluorescamine | Pre-column derivatization with HPLC-fluorescence detection | Developed a selective and sensitive method for simultaneous analysis of five sulfonamides. | nih.gov |

Electrochemical Methods for Redox Characterization and Quantification

Electrochemical techniques provide powerful tools for the study of redox-active molecules like sulfonamides. These methods are based on the measurement of electrical signals generated during electrochemical reactions, offering high sensitivity and the potential for miniaturization and on-site analysis.

Voltammetry and Amperometry

Voltammetry and amperometry are key electrochemical techniques for the analysis of sulfonamides. Voltammetry involves applying a varying potential to an electrode and measuring the resulting current, while amperometry measures the current at a fixed potential.

Cyclic voltammetry (CV) has been employed to study the redox behavior of sulfonamides. For instance, the electrochemical oxidation of sulfanilamide (B372717) on a glassy carbon electrode (GCE) showed an irreversible oxidation peak at +1.06 V in a Britton-Robinson buffer solution at pH 2.0. nih.gov The relationship between the peak potential and pH indicated the involvement of protons in the oxidation process. nih.gov Studies on the electrochemical reduction of sulfonimides have also been conducted, demonstrating selective cleavage to form sulfonamides. acs.org The redox properties of benzimidazolium sulfonamides have been explored for their role as thiolating reagents in reductive cross-coupling reactions. rsc.org

Square-wave voltammetry (SWV) offers enhanced sensitivity compared to CV and has been successfully applied for the quantification of sulfonamides in various matrices, including pharmaceutical formulations, human urine, and serum. nih.gov A developed SWV method for sulfanilamide exhibited a linear response in the concentration range of 5.0 to 74.7 μmol/L, with a detection limit of 0.92 μmol/L. nih.gov

Amperometric detection, often coupled with liquid chromatography (LC), provides a sensitive method for quantifying sulfonamides. nih.gov It has been shown to offer lower detection limits compared to UV detection for certain sulfonamides. nih.gov For instance, while some sulfonamides are detectable at a potential of +1.00 V, their N4-acetyl-metabolites may require a higher potential of +1.25 V for detection. nih.gov Pulsed amperometric detection (PAD) is a variation that can mitigate electrode fouling by applying a series of potential pulses for detection and cleaning. wikipedia.org

Table 1: Voltammetric and Amperometric Detection of Sulfonamides

| Analyte | Technique | Electrode | Matrix | Detection Limit | Linear Range | Reference |

| Sulfanilamide | Square-wave Voltammetry | Glassy Carbon | Pharmaceutical, Urine, Serum | 0.92 μmol/L | 5.0–74.7 μmol/L | nih.gov |

| Sulfamethoxazole | Amperometry (with LC) | Glassy Carbon | Serum, Urine | Not specified | 1.5 x 10⁻⁷–8 x 10⁻⁶ M | nih.gov |

| Sulfamethoxypyridazine | Amperometry (with LC) | Glassy Carbon | Serum, Urine | Not specified | 1.5 x 10⁻⁷–8 x 10⁻⁶ M | nih.gov |

| 10 Sulfonamides | Pulsed Amperometry (with IC) | Gold | Not specified | Not specified | 0.06–3.0 mg/L | scientific.net |

Potentiometric and Conductometric Titrations

Potentiometric and conductometric titrations are classical analytical methods that can be applied to the quantification of sulfonamides, particularly in pharmaceutical preparations.

Potentiometric Titrations involve measuring the change in potential of an indicator electrode as a titrant is added. This method has been used for the determination of various sulfonamides in tablets, suspensions, and injections. oup.comoup.com The titration is typically carried out at a specific pH, for example, pH 8, using titrants such as silver nitrate (B79036) or copper nitrate. oup.comoup.com The endpoint can be detected using ion-selective electrodes or modified graphite (B72142) electrodes. oup.comoup.com For instance, the purity of sulfanilamide has been determined by automatic potentiometric titration with sodium nitrite, where potassium bromide acts as a catalyst. metrohm.com

Conductometric Titrations measure the change in the electrical conductance of a solution as a titrant is added. This technique is suitable for the determination of sulfonamides in bulk form and pharmaceutical preparations. researchgate.net The titration of sulfonamides with a strong acid like hydrochloric acid can be monitored conductometrically. researchgate.net The principle relies on the change in the number and mobility of ions in the solution during the titration. youtube.com Conductometric methods have also been explored for the determination of sulfhydryl groups in polymers, which shares a similar principle of monitoring changes in conductivity upon reaction. nih.gov

Sample Preparation Strategies and Matrix Effects in Analytical Studies

The complexity of the sample matrix can significantly influence the accuracy and sensitivity of analytical methods for this compound and other sulfonamides. Therefore, effective sample preparation is a critical step to extract the analytes of interest and remove interfering substances.

A variety of sample preparation techniques are employed, including:

Liquid-Liquid Extraction (LLE): This traditional method involves partitioning the analyte between two immiscible liquid phases. mdpi.commdpi.com While widely used, LLE can be time-consuming and require large volumes of organic solvents. mdpi.com Variations like dispersive liquid-liquid microextraction (DLLME) have been developed to overcome these drawbacks by using smaller solvent volumes. mdpi.com

Solid-Phase Extraction (SPE): SPE is a highly effective and commonly used technique for the extraction and clean-up of sulfonamides from various matrices. mdpi.comresearchgate.net It utilizes a solid sorbent material packed in a cartridge to retain the analytes, which are then eluted with a suitable solvent. mdpi.com Different types of sorbents, such as C18 and polymeric phases like Oasis HLB, are used depending on the properties of the sulfonamides. mdpi.com Magnetic solid-phase extraction (MSPE) is a newer variation that uses magnetic sorbents for easier separation. researchgate.netnih.gov

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This method has gained popularity for the analysis of antibiotic residues in food samples due to its simplicity and high recovery rates. researchgate.netrsc.orgnih.gov

Pressurized Liquid Extraction (PLE): PLE uses elevated temperatures and pressures to enhance the extraction efficiency of sulfonamides from solid samples like soil. nih.gov

Ultrasonic-Assisted Extraction: The use of ultrasound can improve the extraction efficiency of sulfonamides from various matrices. atlantis-press.com

Matrix effects refer to the alteration of the analytical signal of the target analyte due to the presence of other components in the sample matrix. rsc.org These effects can lead to either signal enhancement or suppression, affecting the accuracy of quantification. rsc.org Matrix-matched calibration curves are often used to compensate for these effects. rsc.org In some cases, the choice of analytical technique can minimize matrix effects. For instance, a study using packed column supercritical fluid chromatography-mass spectrometry for the determination of sulfonamides in milk reported no significant matrix effects. nih.gov Isotope dilution mass spectrometry is another powerful technique for mitigating matrix effects. researchgate.net

Table 2: Sample Preparation Techniques for Sulfonamide Analysis

| Technique | Matrix | Key Features | Reference |

| Liquid-Liquid Extraction (LLE) | Milk, Serum, Urine | Traditional method, can be solvent-intensive. | nih.govmdpi.com |

| Dispersive Liquid-Liquid Microextraction (DLLME) | Water, Seafood | Miniaturized LLE, rapid, low solvent consumption. | mdpi.com |

| Solid-Phase Extraction (SPE) | Water, Milk, Honey, Sludge | High enrichment factor, various sorbents available. | mdpi.comatlantis-press.comacs.orgnih.gov |

| Magnetic Solid-Phase Extraction (MSPE) | Meat, Water, Milk | Uses magnetic sorbents for easy separation. | researchgate.netnih.gov |

| QuEChERS | Baby food, Forage grass, Pastries | Simple, high recovery, widely used for food analysis. | researchgate.netrsc.orgnih.gov |

| Pressurized Liquid Extraction (PLE) | Soil | Uses high temperature and pressure for efficient extraction. | nih.gov |

Industrial and Process Chemistry Considerations for 2 Cyano 6 Methylbenzenesulfonamide

Scale-Up Challenges and Process Intensification Strategies in Production

The transition of the synthesis of 2-Cyano-6-methylbenzenesulfonamide from a laboratory setting to an industrial scale is fraught with challenges that can impact yield, purity, and safety. Key challenges in the scale-up of chemical syntheses include managing heat transfer in large reactors, ensuring efficient mixing to maintain reaction homogeneity, and handling large volumes of potentially hazardous materials. For instance, reactions that are easily controlled in a small flask can become highly exothermic and difficult to manage in a multi-ton reactor, posing significant safety risks. cetjournal.it

Process intensification has emerged as a critical strategy to address these scale-up challenges. cetjournal.it This approach focuses on developing smaller, more efficient, and safer manufacturing processes. For the production of this compound, process intensification could involve the adoption of continuous flow reactors instead of traditional batch reactors. Continuous flow chemistry offers several advantages, including superior heat and mass transfer, which allows for better control over reaction conditions and can lead to higher yields and purities. figshare.com Furthermore, the smaller reaction volumes in continuous flow systems inherently reduce the risks associated with highly reactive intermediates or exothermic reactions. cetjournal.it

Another process intensification strategy is the use of immobilized catalysts or reagents. In a potential synthesis of this compound, if a catalyst is employed, immobilizing it on a solid support can simplify its separation from the reaction mixture, enabling easier product purification and catalyst recycling. This not only streamlines the process but also contributes to cost reduction and waste minimization.

Optimization for Cost-Effectiveness and Environmental Sustainability in Large-Scale Synthesis

Environmental sustainability in chemical manufacturing is increasingly driving process development. rsc.org Key metrics for assessing the environmental impact of a chemical process include the Process Mass Intensity (PMI), which is the total mass of materials used to produce a certain mass of product, and the E-factor, which quantifies the amount of waste generated. A primary goal in the sustainable synthesis of this compound would be to minimize these metrics. This can be achieved through various strategies, such as: